3-cyclopropyl-5-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-5-methoxyaniline is an organic compound with a cyclopropyl group attached to the third carbon and a methoxy group attached to the fifth carbon of an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-5-methoxyaniline can be achieved through several methods. One common approach involves the cyclopropanation of aniline derivatives followed by methoxylation. For instance, starting with 3-cyclopropylaniline, the methoxy group can be introduced using methanol in the presence of a suitable catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by methoxylation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-5-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-cyclopropyl-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-5-methoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropyl-4-methoxyaniline
- 3-cyclopropyl-6-methoxyaniline
- 3-cyclopropyl-5-ethoxyaniline
Uniqueness
3-cyclopropyl-5-methoxyaniline is unique due to the specific positioning of the cyclopropyl and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
2743634-16-2 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-cyclopropyl-5-methoxyaniline |
InChI |
InChI=1S/C10H13NO/c1-12-10-5-8(7-2-3-7)4-9(11)6-10/h4-7H,2-3,11H2,1H3 |
InChI Key |
SDIRKIXZEMNULK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C2CC2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.